ETP-46464, also known as 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile, is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. [] ATR is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response (DDR) pathway. [, ] ETP-46464 is a valuable tool in scientific research for investigating the role of ATR in various cellular processes, particularly DNA repair mechanisms and cancer cell survival. [, , , ]
ETP-46464 is a potent inhibitor of the Ataxia-telangiectasia mutated and Rad3-related protein kinase, commonly known as ATR. This compound is notable for its role in targeting the DNA damage response pathway, which is crucial for maintaining genomic stability. ETP-46464 has been investigated primarily in the context of cancer therapy, particularly for its selective toxicity against p53-deficient cancer cells, making it a candidate for treating various malignancies.
ETP-46464 was developed through a series of chemical screenings aimed at identifying effective inhibitors of ATR. Its discovery was part of broader efforts to enhance the therapeutic efficacy of cancer treatments by exploiting the vulnerabilities in cancer cell DNA repair mechanisms.
ETP-46464 falls under the category of small molecule inhibitors, specifically targeting kinases involved in DNA damage response. It is classified as an ATR inhibitor, which plays a significant role in the cellular response to replication stress and DNA damage.
The synthesis of ETP-46464 involves several steps typical for small molecule drug development. Initial approaches include high-throughput screening of compound libraries to identify potential ATR inhibitors. The compound's synthesis may involve:
ETP-46464 has a complex molecular structure that contributes to its inhibitory activity against ATR. While specific structural details are not provided in the search results, it is essential to note that ATR inhibitors typically feature:
The molecular formula and detailed structural data can be obtained from chemical databases or publications focused on its synthesis.
ETP-46464 undergoes various chemical reactions during its synthesis, including:
These reactions are optimized to enhance yield and purity while minimizing by-products.
ETP-46464 exerts its effects primarily by inhibiting ATR activity, which is pivotal in regulating cell cycle checkpoints in response to DNA damage. The mechanism involves:
ETP-46464 exhibits several important physical and chemical properties:
These properties are essential for determining the appropriate delivery methods and formulations for clinical use.
ETP-46464 has several significant applications in scientific research and potential clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2